Oregonin Demonstrates 1.6-Fold Superior Anti-Trypanosomal Potency Versus Hirsutanone with Comparable Cytotoxicity Profile
In a direct head-to-head comparison using isolated diarylheptanoids from Alnus japonica bark, oregonin exhibited 1.6-fold greater potency than hirsutanone (also known as hirsutanone 5) against bloodstream-form Trypanosoma brucei, the causative agent of African trypanosomiasis. Both compounds showed no cytotoxicity to human normal skin fibroblast (NB1RGB) and colon cancer (HCT-15) cells at 50 µM [1]. This potency advantage positions oregonin as the preferred reference standard for anti-trypanosomal screening within the diarylheptanoid class.
| Evidence Dimension | In vitro growth inhibition of bloodstream-form Trypanosoma brucei |
|---|---|
| Target Compound Data | IC50 = 1.14 µM |
| Comparator Or Baseline | Hirsutanone: IC50 = 1.78 µM |
| Quantified Difference | 1.56-fold higher potency (lower IC50) for oregonin |
| Conditions | In vitro T. brucei bloodstream-form culture; cytotoxicity assessed in NB1RGB and HCT-15 cells at 50 µM |
Why This Matters
For anti-parasitic drug discovery programs, the 1.6-fold potency differential represents a meaningful advantage in hit-to-lead prioritization, particularly when combined with a favorable cytotoxicity window.
- [1] Tung NH, et al. Anti-Trypanosomal Activity of Diarylheptanoids Isolated from the Bark of Alnus japonica. American Journal of Plant Sciences. 2014;5:1234-1241. View Source
